(3R,4R)-tetrahydro-2H-pyran-3,4-diamine
Description
(3R,4R)-Tetrahydro-2H-pyran-3,4-diamine is a six-membered oxygen-containing heterocyclic compound with vicinal amine groups at the 3R and 4R positions. Its stereochemistry and functional groups make it a valuable intermediate in medicinal chemistry, particularly in synthesizing chiral ligands, glycosidase inhibitors, or aminoglycoside analogs. The compound’s rigid pyran ring and amine substituents enable selective interactions with biological targets, such as enzymes or receptors, distinguishing it from other cyclic amines .
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3R,4R)-oxane-3,4-diamine |
InChI |
InChI=1S/C5H12N2O/c6-4-1-2-8-3-5(4)7/h4-5H,1-3,6-7H2/t4-,5+/m1/s1 |
InChI Key |
XCTKAHMUXCKXID-UHNVWZDZSA-N |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1N)N |
Canonical SMILES |
C1COCC(C1N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
(3R,4S)-Tetrahydrofuran-3,4-Diamine Dihydrochloride
Structural Differences :
- Ring Size: Tetrahydrofuran (5-membered ring) vs. tetrahydro-2H-pyran (6-membered ring).
- Stereochemistry : The (3R,4S) configuration in the tetrahydrofuran derivative creates distinct spatial arrangements, altering hydrogen-bonding capabilities and solubility.
- Functional Groups : Both compounds feature vicinal diamines, but the dihydrochloride salt form in the tetrahydrofuran derivative enhances aqueous solubility, making it preferable for pharmaceutical formulations .
(2S,3R,4R,5S,6R)-Substituted Tetrahydro-2H-Pyran Derivatives
Example Compound : (2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol .
Key Differences :
(3R,4R)-Tetrahydro-2H-Pyran-3,4-Diamine vs. Cis-Tetrahydrofuran-3,4-Diamine
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